molecular formula C24H15NO9 B2777863 3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate CAS No. 847176-13-0

3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate

Cat. No.: B2777863
CAS No.: 847176-13-0
M. Wt: 461.382
InChI Key: SHCCANPXVZUSKE-UHFFFAOYSA-N
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Description

3-(4-(Methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate is a synthetic organic compound with the CAS Registry Number 847176-13-0 . It has a molecular formula of C 24 H 15 NO 9 and a molecular weight of 461.38 g/mol . This compound is part of the chromone (4H-chromen-4-one) family, a class of heterocycles recognized in scientific literature for their potential as scaffolds in medicinal chemistry and drug discovery . Chromone derivatives are frequently investigated for a range of biological activities, with studies highlighting their potential as cytotoxic agents against human cancer cell lines and as compounds with significant antioxidant properties . Researchers are actively exploring these derivatives as novel chemical entities for pharmacological development. This product is listed as available from various chemical suppliers in quantities ranging from 1mg to 100mg for research purposes . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

847176-13-0

Molecular Formula

C24H15NO9

Molecular Weight

461.382

IUPAC Name

[3-(4-methoxycarbonylphenoxy)-4-oxochromen-7-yl] 3-nitrobenzoate

InChI

InChI=1S/C24H15NO9/c1-31-23(27)14-5-7-17(8-6-14)33-21-13-32-20-12-18(9-10-19(20)22(21)26)34-24(28)15-3-2-4-16(11-15)25(29)30/h2-13H,1H3

InChI Key

SHCCANPXVZUSKE-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate typically involves a multi-step process One common synthetic route starts with the preparation of the chromen-4-one core This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form 4H-chromen-4-one

The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where the chromen-4-one derivative reacts with phenol in the presence of a base such as potassium carbonate. Finally, the nitrobenzoate moiety is introduced through an esterification reaction between the phenoxy-chromen-4-one derivative and 3-nitrobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or nitrobenzoate moieties, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation using palladium on carbon.

    Substitution: Amines, thiols, and other nucleophiles in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, and ketones.

    Reduction: Amino derivatives.

    Substitution: Substituted phenoxy or nitrobenzoate derivatives.

Scientific Research Applications

3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate involves its interaction with various molecular targets and pathways. The compound’s biological activities are often attributed to its ability to modulate enzyme activity, inhibit specific signaling pathways, and interact with cellular receptors. For example, its antioxidant properties may result from its ability to scavenge free radicals and reduce oxidative stress. Its anticancer effects could be due to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and molecular properties of analogous chromene derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features Reference
3-(4-(Methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate (Target Compound) 4-(Methoxycarbonyl)phenoxy (C3), 3-nitrobenzoate (C7) C24H15NO9 461.39* Nitro group (electron-withdrawing), methoxycarbonyl (moderate polarity) N/A
3-(4-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate 4-Methoxyphenoxy (C3), dimethylcarbamate (C7), methyl (C2) C21H19NO7 397.38 Methyl (steric hindrance), carbamate (polar, hydrogen-bonding capability)
3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate 4-Chlorophenyl (C3), 3-methoxybenzoate (C7) C23H15ClO5 406.80 Chlorine (electron-withdrawing), meta-methoxy (moderate polarity)
3-(4-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate 4-Methoxyphenoxy (C3), 4-chlorobenzoate (C7) C23H16ClO7 451.82 Para-chloro (electron-withdrawing), para-methoxy (electron-donating)
3-(4-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl N,N-dimethylcarbamate 4-Methoxyphenoxy (C3), trifluoromethyl (C2), dimethylcarbamate (C7) C22H20F3NO6 451.39 Trifluoromethyl (strongly electron-withdrawing), carbamate (polar)
[3-(4-Ethoxycarbonylphenoxy)-4-oxochromen-7-yl] 2-fluorobenzoate 4-Ethoxycarbonylphenoxy (C3), 2-fluorobenzoate (C7) C25H17FO7 448.40 Ethoxycarbonyl (polar), fluorine (electron-withdrawing, meta-directing)

Electronic and Steric Effects

  • Nitro vs.
  • Methoxycarbonyl vs.

Crystallographic and Structural Insights

Crystallographic data for related compounds (e.g., ) highlight the planar chromene core with substituents adopting positions that minimize steric clashes. Tools like SHELXL and SHELXT () are critical for resolving such structures, particularly for nitro- or halogen-containing derivatives where electron density maps require precise refinement.

Biological Activity

3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate is a complex organic compound with a chromenone backbone, characterized by multiple functional groups including methoxycarbonyl and nitrobenzoate moieties. This compound is part of the flavonoid family, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound indicates a combination of functional groups that influence its reactivity and biological interactions. The presence of the chromenone core is significant as it is commonly associated with various pharmacological effects.

Property Details
IUPAC Name This compound
Molecular Formula C23H19NO8
Molecular Weight 425.40 g/mol
Functional Groups Methoxycarbonyl, Nitro, Phenoxy

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: The compound has been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. This inhibition can lead to anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Antioxidant Activity: Similar flavonoid compounds exhibit significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells.

Biological Activity Studies

Recent studies have evaluated the biological activities of this compound, focusing on its potential applications in medicinal chemistry:

  • Anticancer Activity: Research indicates that flavonoid derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds structurally similar to this compound demonstrate significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines.
  • Anti-inflammatory Effects: The compound's ability to inhibit COX enzymes suggests potential use in managing conditions like arthritis and other inflammatory disorders. In vitro studies have reported IC50 values indicating effective inhibition of COX enzymes.

Case Studies

Several case studies highlight the biological activity of related compounds, providing insights into the potential applications of this compound:

Study 1: Antioxidant Activity

A study evaluating the antioxidant properties of flavonoid derivatives found that compounds with similar structural features exhibited strong radical scavenging activities. The DPPH assay revealed that these compounds could significantly reduce oxidative stress markers in vitro.

Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition profile of related chromenone derivatives against cholinesterases and COX enzymes. The findings indicated that certain derivatives had dual inhibitory effects, suggesting a multifaceted mechanism that could be applicable to neurodegenerative diseases like Alzheimer's.

Q & A

Q. What are the optimal synthetic routes for 3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sequential esterification and coupling reactions. For example:

Chromenone Core Formation : Condensation of substituted phenols with β-ketoesters under acidic conditions (e.g., H₂SO₄) .

Esterification : The 7-hydroxyl group of the chromenone reacts with 3-nitrobenzoyl chloride using triethylamine as a base in anhydrous dichloromethane (DCM) at 0–5°C to prevent hydrolysis .

Phenoxy Substitution : Nucleophilic aromatic substitution at the 3-position of the chromenone using 4-(methoxycarbonyl)phenol under Mitsunobu conditions (DIAD, PPh₃) in THF .
Key Variables :

  • Temperature control (<5°C) during esterification improves yield (70–85% vs. 50% at room temperature).
  • Solvent polarity (DCM vs. THF) affects reaction rates and side-product formation.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR : Compare chemical shifts with analogous chromenones (e.g., δ ~6.8–8.2 ppm for aromatic protons; δ ~165–175 ppm for carbonyl carbons) .
  • FT-IR : Confirm ester (C=O stretch at ~1720 cm⁻¹) and nitro (asymmetric stretch at ~1520 cm⁻¹) groups .
  • HPLC-MS : Monitor purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at calculated m/z for C₂₄H₁₅NO₁₀: 501.3) .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for nitro-substituted chromenones?

  • Methodological Answer : Discrepancies in X-ray diffraction (e.g., bond lengths, torsion angles) may arise from:
  • Twinned Crystals : Use SHELXL for refinement with TWIN/BASF commands to model twin domains .
  • Disorder : Apply restraints (e.g., SIMU/DELU in SHELX) for nitro groups exhibiting rotational disorder .
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Q. How does the electronic nature of the 3-nitrobenzoate group influence reactivity in nucleophilic substitutions?

  • Methodological Answer : The nitro group is a strong electron-withdrawing meta-director, enabling:
  • SNAr Reactions : Reactivity with amines (e.g., piperidine) in DMF at 80°C to form 3-aminobenzoate derivatives. Kinetic studies show rate acceleration by 10²–10³ vs. non-nitro analogs .
  • Photoreduction : Under UV light (λ = 365 nm), the nitro group reduces to an amine, altering biological activity (e.g., cytotoxicity assays show IC₅₀ shifts from 12 µM to >100 µM post-reduction) .

Q. What experimental designs mitigate instability in aqueous solutions for biological assays?

  • Methodological Answer : Hydrolysis of the ester groups (methoxycarbonyl and nitrobenzoate) occurs at pH >6. Stabilization strategies include:
  • Buffered Solutions : Use phosphate buffer (pH 6.5) with 10% DMSO to maintain solubility and stability for 24 hours (validated via HPLC) .
  • Lyophilization : Store as lyophilized powder at -20°C; reconstitute in acetonitrile immediately before use .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding this compound’s anti-inflammatory activity?

  • Methodological Answer : Discrepancies arise from:
  • Assay Variability : COX-2 inhibition assays using recombinant enzymes vs. cell-based models (e.g., IC₅₀ = 8 µM vs. 25 µM) .
  • Metabolic Instability : Rapid hepatic glucuronidation in murine models reduces bioavailability, leading to false negatives in vivo .
    Resolution : Use stable isotope-labeled analogs (e.g., ¹³C-methoxycarbonyl) with LC-MS/MS to track metabolite formation .

Methodological Tables

Table 1 : Key Spectroscopic Data for Structural Confirmation

TechniqueDiagnostic SignalReference Compound Data
¹H NMR (CDCl₃)δ 8.5 (d, J=2.1 Hz, H-2 nitrobenzoyl)δ 8.4–8.6
¹³C NMR (CDCl₃)δ 173.2 (C=O, chromenone)δ 172.8–173.5
FT-IR1520 cm⁻¹ (NO₂ asym. stretch)1515–1525 cm⁻¹

Table 2 : Stability of Aqueous Solutions (pH 6.5 vs. 7.4)

pH% Degradation (24 h, 25°C)Major Degradants (HPLC-MS)
6.5<5%None detected
7.442%3-Nitrobenzoic acid

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